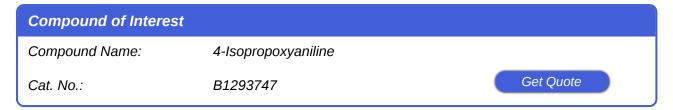


An In-depth Technical Guide to 4-

Isopropoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

This technical guide provides a comprehensive overview of **4-Isopropoxyaniline** (CAS No. 7664-66-6), a key intermediate in organic and medicinal chemistry. The document details its chemical and physical properties, safety and handling guidelines, and its applications in the synthesis of pharmacologically active compounds, particularly pyrimidine derivatives. While direct involvement in specific signaling pathways is not extensively documented in current literature, its role as a building block for bioactive molecules is well-established. This guide also presents a putative synthetic protocol for a pyrimidine derivative and outlines potential analytical methodologies for its characterization, offering valuable insights for researchers in drug discovery and development.

## **Chemical and Physical Properties**

**4-Isopropoxyaniline**, also known as p-isopropoxyaniline or 4-(1-methylethoxy)benzenamine, is an aromatic amine derivative. Its core structure consists of an aniline ring substituted with an isopropoxy group at the para position. This substitution influences the molecule's reactivity and physical characteristics.

Table 1: Chemical Identifiers and Molecular Properties



Property	Value	Reference
CAS Number	7664-66-6	[1][2]
Molecular Formula	С9Н13NO	[1][2]
Molecular Weight	151.21 g/mol	[2]
IUPAC Name	4-(propan-2-yloxy)aniline	
Synonyms	p-Isopropoxyaniline, 4-(1- Methylethoxy)benzenamine	
Canonical SMILES	CC(C)OC1=CC=C(C=C1)N	_
InChI Key	MLNFMFAMNBGAQT- UHFFFAOYSA-N	

**Table 2: Physical Properties** 

Property	Value	Reference
Appearance	Pale yellow solid or oil	
Melting Point	Not available	
Boiling Point	244 °C (decomposes)	[2]
Density	1.03 g/cm <sup>3</sup>	[2]
Solubility	Soluble in organic solvents such as ethanol and methylene chloride.	
Vapor Pressure	0.0175 mmHg at 25 °C	_
Refractive Index	1.5430-1.5470	_

## **Safety and Handling**

**4-Isopropoxyaniline** is a chemical that requires careful handling due to its potential health hazards. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS)



provides a clear framework for its safe use.

Table 3: GHS Hazard Information

Hazard Class	Hazard Statement
Acute Toxicity, Oral	H302: Harmful if swallowed
Acute Toxicity, Dermal	H312: Harmful in contact with skin
Skin Corrosion/Irritation	H315: Causes skin irritation
Serious Eye Damage/Eye Irritation	H319: Causes serious eye irritation
Acute Toxicity, Inhalation	H332: Harmful if inhaled

Table 4: GHS Precautionary Statements



Category	Precautionary Statement
Prevention	P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
P264: Wash skin thoroughly after handling.	
P270: Do not eat, drink or smoke when using this product.	
P271: Use only outdoors or in a well-ventilated area.	<del>-</del>
P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.	_
Response	P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
P302 + P352: IF ON SKIN: Wash with plenty of water.	
P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.	
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.  Remove contact lenses, if present and easy to do. Continue rinsing.	
P312: Call a POISON CENTER or doctor/physician if you feel unwell.	_
P330: Rinse mouth.	<del>-</del>
P332 + P313: If skin irritation occurs: Get medical advice/attention.	<del>-</del>
P337 + P313: If eye irritation persists: Get medical advice/attention.	
P362 + P364: Take off contaminated clothing and wash it before reuse.	_



Storage	Store in a well-ventilated place. Keep container tightly closed.
Disposal	P501: Dispose of contents/container to an approved waste disposal plant.

## Synthesis and Reactivity Synthesis of 4-Isopropoxyaniline

A common synthetic route to **4-Isopropoxyaniline** involves the Williamson ether synthesis, starting from 4-aminophenol and an isopropyl halide.

Experimental Protocol: Synthesis of 4-Isopropoxyaniline

 Materials: 4-Aminophenol, 2-bromopropane (or 2-iodopropane), a suitable base (e.g., sodium hydride, potassium carbonate), and a polar aprotic solvent (e.g., N,Ndimethylformamide (DMF), acetone).

#### Procedure:

- Dissolve 4-aminophenol in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
- Add the base portion-wise to the solution at room temperature.
- Slowly add 2-bromopropane to the reaction mixture.
- Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- After completion, cool the reaction mixture to room temperature and quench with water.
- Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
- Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.



 Purify the crude product by column chromatography or distillation to yield 4-Isopropoxyaniline.

### **Reactivity and Applications in Organic Synthesis**

The amino group of **4-Isopropoxyaniline** is nucleophilic and can undergo various reactions such as acylation, alkylation, and diazotization. The benzene ring is activated by both the amino and isopropoxy groups, making it susceptible to electrophilic aromatic substitution.

This versatile reactivity makes **4-Isopropoxyaniline** a valuable building block in the synthesis of more complex molecules, particularly heterocyclic compounds with potential biological activity. One of the key applications is in the synthesis of pyrimidine derivatives.

## Role in Drug Development: Synthesis of Pyrimidine Derivatives

Pyrimidine and its fused derivatives are a class of heterocyclic compounds of significant interest in medicinal chemistry due to their wide range of biological activities, including anticancer, antiviral, and antimicrobial properties. While a specific, detailed protocol for the synthesis of a pyrimidine derivative starting directly from **4-isopropoxyaniline** is not readily available in the searched literature, a plausible synthetic route can be conceptualized based on established multicomponent reactions like the Biginelli reaction.

Hypothetical Experimental Protocol: Synthesis of a Dihydropyrimidinone Derivative

This protocol describes a hypothetical synthesis of a dihydropyrimidinone derivative using **4- Isopropoxyaniline** in a modified Biginelli-type condensation.

 Reactants: 4-Isopropoxyaniline, an aromatic aldehyde (e.g., benzaldehyde), a β-ketoester (e.g., ethyl acetoacetate), and a suitable acid catalyst (e.g., p-toluenesulfonic acid, hydrochloric acid).

#### Procedure:

 In a round-bottom flask, combine 4-Isopropoxyaniline (1 equivalent), the aromatic aldehyde (1 equivalent), and the β-ketoester (1 equivalent) in a suitable solvent such as ethanol or acetic acid.



- Add a catalytic amount of the acid catalyst to the mixture.
- Heat the reaction mixture to reflux for several hours, monitoring the progress by TLC.
- Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
- Collect the solid product by filtration and wash with a cold solvent (e.g., ethanol).
- If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel.
- Characterize the final product by spectroscopic methods (<sup>1</sup>H NMR, <sup>13</sup>C NMR, IR, and Mass Spectrometry).

The isopropoxy group on the aniline ring is expected to influence the electronic properties and steric hindrance of the resulting pyrimidine derivative, potentially modulating its biological activity.

## **Analytical Methodologies**

The purity and identity of **4-Isopropoxyaniline** and its derivatives can be assessed using various analytical techniques.

Table 5: Potential Analytical Methods

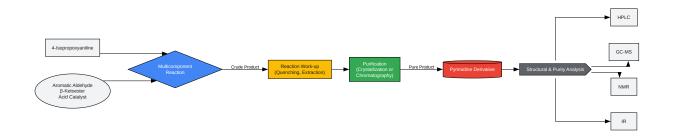


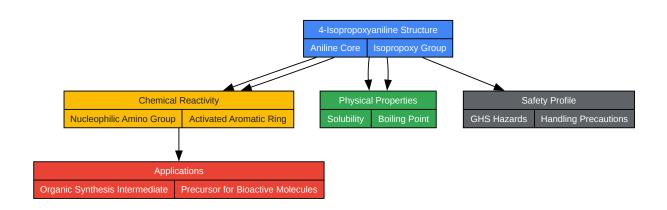
Technique	Purpose	Key Parameters
High-Performance Liquid Chromatography (HPLC)	Purity assessment and quantification	Column: C18 reverse-phase; Mobile Phase: Acetonitrile/water gradient with an acidic modifier (e.g., formic acid or trifluoroacetic acid); Detection: UV at a suitable wavelength (e.g., 254 nm).
Gas Chromatography-Mass Spectrometry (GC-MS)	Identification and quantification of volatile impurities	Column: Capillary column with a non-polar stationary phase (e.g., DB-5ms); Carrier Gas: Helium; Ionization: Electron Ionization (EI); Detection: Mass analyzer (quadrupole or time-of-flight).
Nuclear Magnetic Resonance (NMR) Spectroscopy	Structural elucidation	<sup>1</sup> H and <sup>13</sup> C NMR spectra in a suitable deuterated solvent (e.g., CDCl <sub>3</sub> , DMSO-d <sub>6</sub> ) to confirm the chemical structure.
Infrared (IR) Spectroscopy	Identification of functional groups	Characteristic absorption bands for N-H (amine), C-O (ether), and aromatic C-H and C=C bonds.

# Visualizations Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis and analysis of a hypothetical pyrimidine derivative starting from **4-Isopropoxyaniline**.







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